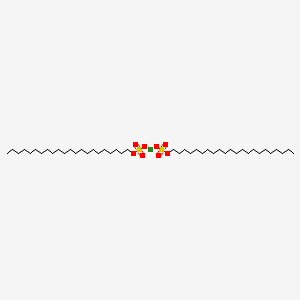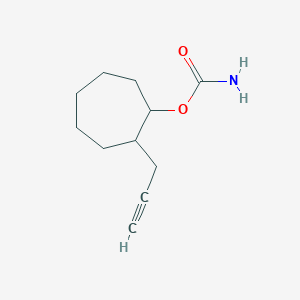
1-(2-Propynyl)cycloheptanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propynyl)cycloheptanol carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure consists of a cycloheptanol ring substituted with a propynyl group and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Propynyl)cycloheptanol carbamate can be synthesized through several methods. One common approach involves the reaction of cycloheptanol with propargyl bromide to introduce the propynyl group. This intermediate is then reacted with carbamoyl chloride to form the carbamate ester. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. The final product is usually purified through distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Propynyl)cycloheptanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Propynyl)cycloheptanol carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Propynyl)cycloheptanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylating the active site, thereby preventing substrate binding and enzyme activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission. The propynyl group may also contribute to the compound’s reactivity by participating in nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Propynyl)cyclopentyl carbamate
- Cyclohexanol, 1-(2-propyn-1-yl)-, 1-carbamate
- Iodopropynyl butylcarbamate
Uniqueness
1-(2-Propynyl)cycloheptanol carbamate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
91340-01-1 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2-prop-2-ynylcycloheptyl) carbamate |
InChI |
InChI=1S/C11H17NO2/c1-2-6-9-7-4-3-5-8-10(9)14-11(12)13/h1,9-10H,3-8H2,(H2,12,13) |
Clé InChI |
TVICDZNAJKDBNJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCCCCC1OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


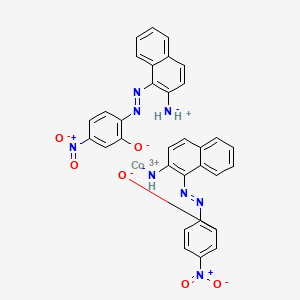
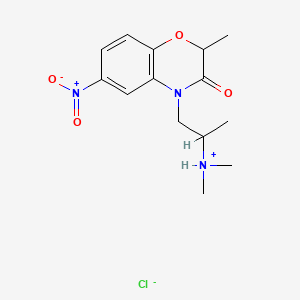
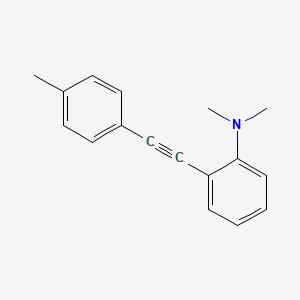
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)
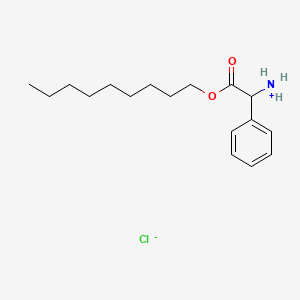
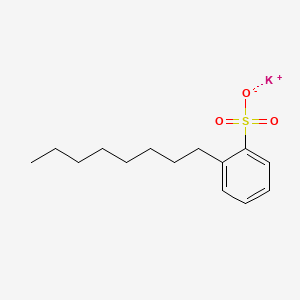
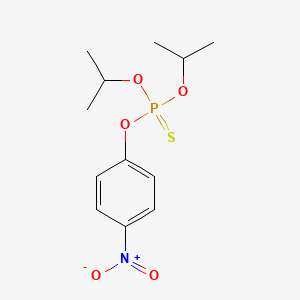
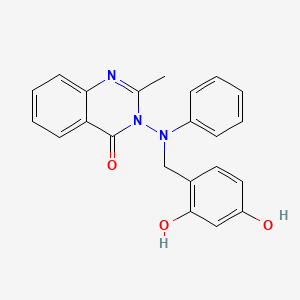
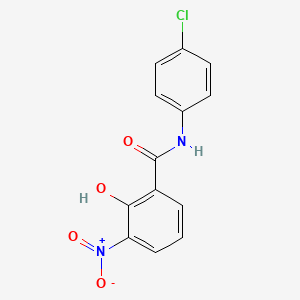
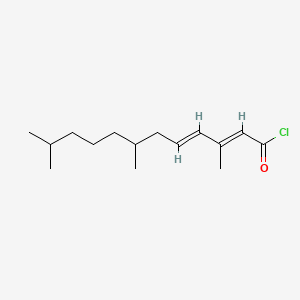
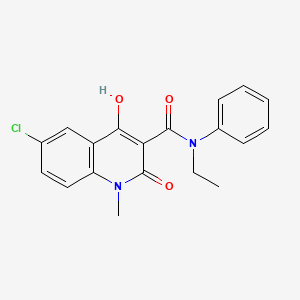
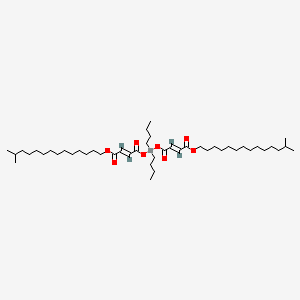
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
